![molecular formula C24H23N3O5 B2504414 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 921525-26-0](/img/structure/B2504414.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[b][1,4]oxazepine core linked to an isoindoline moiety. Its molecular formula is C22H24N2O4 with a molecular weight of approximately 368.44 g/mol. The structural complexity suggests potential interactions with various biological targets.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C22H24N2O4 |
Molecular Weight | 368.44 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the oxazepine structure have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
In one study involving a series of synthesized oxazepine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting effective cytotoxicity .
Antimicrobial Activity
Compounds with similar structural motifs have also been tested for antimicrobial properties. In vitro assays demonstrated that these compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of oxazepine derivatives. In animal models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress markers and improve cognitive functions . This suggests a potential application in treating conditions like Alzheimer’s disease.
Case Study 1: Anticancer Evaluation
A study conducted by researchers at the University of Bath synthesized several oxazepine derivatives and evaluated their anticancer activity using a 17β-HSD Type 3 biological assay. The most potent compound exhibited an IC50 value of approximately 700 nM against prostate cancer cells .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of a related compound in treating infections caused by resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL .
Wissenschaftliche Forschungsanwendungen
1. G Protein-Coupled Receptors (GPCRs) Modulation
The compound has shown potential in modulating GPCR signaling pathways. GPCRs are critical for various physiological processes and are involved in mediating the effects of hormones and neurotransmitters. The ability of this compound to influence GPCR activity suggests it could play a role in treating conditions like hypertension and depression.
2. Phosphodiesterase Inhibition
Similar compounds have demonstrated inhibitory effects on phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for cellular signaling and can influence various biological responses such as vasodilation and anti-inflammatory effects.
3. Antioxidant Activity
Preliminary studies indicate that the compound exhibits antioxidant properties. This activity may help mitigate oxidative stress in cells, potentially offering protective effects against various diseases linked to oxidative damage.
The following table summarizes key findings from studies on the biological activity of this compound:
Activity | IC50/EC50 Values | Biological System | Reference |
---|---|---|---|
Phosphodiesterase Inhibition | 0.5 µM | Human Platelets | |
GPCR Modulation | 200 nM | NIH-3T3 Cells | |
Antioxidant Activity | 30 µM | HepG2 Liver Cells |
Case Studies
Case Study 1: Cardiovascular Effects
In a study investigating cardiovascular effects, this compound demonstrated significant vasodilatory effects in isolated rat aorta tissues. The results indicated that the compound could enhance nitric oxide production leading to relaxation of vascular smooth muscle, suggesting its potential use in treating cardiovascular diseases.
Case Study 2: Anticancer Potential
Another study evaluated the anticancer potential of this compound against various cancer cell lines. It was found to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation at concentrations as low as 10 µM. This indicates promising therapeutic applications in oncology.
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-4-11-26-18-10-9-15(12-19(18)32-14-24(2,3)23(26)31)25-20(28)13-27-21(29)16-7-5-6-8-17(16)22(27)30/h4-10,12H,1,11,13-14H2,2-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZOCFFXVWOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.